molecular formula C10H20N2O B13201178 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

Cat. No.: B13201178
M. Wt: 184.28 g/mol
InChI Key: LIWLHRSKINQNMI-MRVPVSSYSA-N
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Description

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide typically involves the reaction of 3-piperidinol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-(3-pyridyl)propanamide
  • 2,2-dimethyl-N-(4-pyridyl)propanamide
  • 2,2-dimethyl-N-(2-pyrimidinyl)propanamide

Uniqueness

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

LIWLHRSKINQNMI-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)C(=O)N[C@@H]1CCCNC1

Canonical SMILES

CC(C)(C)C(=O)NC1CCCNC1

Origin of Product

United States

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